2,4,4-Trimethylpent-2-yl dithiobenzoate

Description

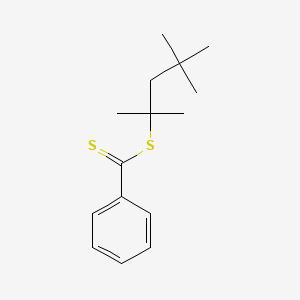

2,4,4-Trimethylpent-2-yl dithiobenzoate is a dithiobenzoate-based reversible addition-fragmentation chain transfer (RAFT) agent used in controlled radical polymerization. Its structure comprises a dithiobenzoate functional group (-SC(=S)Ph) and a branched alkyl chain (2,4,4-trimethylpent-2-yl), which influences its solubility, stability, and chain-transfer efficiency. RAFT agents like this enable precise control over polymer molecular weight, dispersity, and architecture, making them critical in synthesizing block copolymers and functional polymers .

Properties

CAS No. |

201611-86-1 |

|---|---|

Molecular Formula |

C15H22S2 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

2,4,4-trimethylpentan-2-yl benzenecarbodithioate |

InChI |

InChI=1S/C15H22S2/c1-14(2,3)11-15(4,5)17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |

InChI Key |

WTJNIKFLROSWDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)SC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Dithiobenzoate Derivatives

Dithiobenzoate RAFT agents vary in their substituents, which modulate reactivity and performance:

Key Insights :

Comparison with Other RAFT Agent Classes

Dithiobenzoates are compared to trithiocarbonates and xanthates, which differ in their thiocarbonylthio structures:

Key Insights :

- Dithiobenzoates exhibit superior control over acrylate polymerizations compared to xanthates and trithiocarbonates due to favorable fragmentation kinetics .

- Trithiocarbonates are selectively activated by zinc-porphyrin catalysts, suggesting applications in enzyme-mimetic systems .

- Experimental Keq values for dithiobenzoates are 6 orders of magnitude lower than theoretical predictions, indicating unresolved mechanistic complexities .

Stability and Functionalization

- Thermal Stability : Dithiobenzoates generally degrade above 90°C, limiting high-temperature applications. Substituted derivatives (e.g., CPMODB) show improved stability under UV irradiation .

- Chain-End Functionality : Dithiobenzoates enable ω-end functionalization (e.g., thiazolidine-2-thione or isobutyronitrile groups), facilitating post-polymerization modifications .

- NMR Monitoring : In situ ¹H NMR reveals dynamic changes in dithiobenzoate species during polymerization, correlating with reaction progress and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.